molecular formula C3H7N3O2 B14226204 3-Hydrazinyl-3-oxopropanamide CAS No. 500896-63-9

3-Hydrazinyl-3-oxopropanamide

Katalognummer: B14226204
CAS-Nummer: 500896-63-9
Molekulargewicht: 117.11 g/mol
InChI-Schlüssel: FGVRDPGRFNBYRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydrazinyl-3-oxopropanamide is an organic compound with the molecular formula C3H7N3O2. . The compound is characterized by the presence of both hydrazine and amide functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-3-oxopropanamide typically involves the reaction of hydrazine with a suitable precursor. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydrazinyl-3-oxopropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Hydrazinyl-3-oxopropanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme 2-trans-enoyl-ACP reductase (InhA), which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hydrazinyl-3-oxopropanamide is unique due to its specific combination of hydrazine and amide functional groups, which confer distinct reactivity and potential for diverse applications. Its effectiveness as an anti-tubercular agent also sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

500896-63-9

Molekularformel

C3H7N3O2

Molekulargewicht

117.11 g/mol

IUPAC-Name

3-hydrazinyl-3-oxopropanamide

InChI

InChI=1S/C3H7N3O2/c4-2(7)1-3(8)6-5/h1,5H2,(H2,4,7)(H,6,8)

InChI-Schlüssel

FGVRDPGRFNBYRP-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)N)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.